Gossypin

Catalog No.
S624988
CAS No.
652-78-8
M.F
C21H20O13
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gossypin

CAS Number

652-78-8

Product Name

Gossypin

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2/t11-,13-,15+,17-,21+/m1/s1

InChI Key

SJRXVLUZMMDCNG-KKPQBLLMSA-N

Synonyms

3,3',4',5,7,8-Hexahydroxy flavone-8-glucoside; Gossypetin 8-glucoside

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

The exact mass of the compound Gossypin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gossypin (CAS 652-78-8), chemically identified as gossypetin-8-O-glucoside, is a naturally occurring hexahydroxyflavone glycoside recognized for its potent antioxidant, anti-inflammatory, and targeted kinase inhibitory properties. From a procurement perspective, gossypin bridges the gap between the high polyphenolic reactivity of traditional flavones and the practical processability required for aqueous formulations. By incorporating an 8-O-glucoside moiety, it overcomes the severe lipophilicity typical of aglycones, enabling seamless integration into hydrophilic biological assays, food emulsions, and liquid formulations. Furthermore, its established baseline utility as a specific inhibitor of Aurora B kinase, RSK2, and the NF-κB pathway makes it a highly quantifiable reference standard and active pharmaceutical ingredient (API) precursor for targeted oncology and cytoprotection research .

Research Fit

Flavonoid glycoside probe for NF-κB and inflammation pathway studies
COX-2 selective inhibition assay context
Oxidative stress and cytoprotection model research
Flavonoid glycoside SAR and antioxidant mechanism differentiation

Substituting gossypin with its aglycone counterpart (gossypetin) or ubiquitous in-class benchmarks like quercetin frequently leads to formulation failures and diminished in vivo efficacy. While gossypetin shares the hexahydroxylated core, its lack of the 8-O-glucoside group renders it highly lipophilic, causing rapid precipitation in aqueous buffers, food emulsions, and hydrophilic delivery systems [1]. Conversely, while quercetin is highly accessible and structurally similar, it lacks gossypin's specific targeted kinase binding profile and demonstrates a quantitatively lower protection index (4.7-fold vs 6.7-fold) under severe chemical oxidative stress [2]. Buyers selecting generic flavonoids to reduce costs will compromise both the aqueous processability and the precise therapeutic index required for advanced cytoprotectant and targeted oncology applications.

Substitution Risk

Attribute
Gossypin
Substitution Risk
Glycosylation pattern
8-O-glucoside
Aglycone (gossypetin) or quercetin may lack target selectivity and alter antioxidant profile
NF-κB pathway activity
Active inhibitor
Gossypetin does not inhibit NF-κB; pathway interpretation may fail
In vivo oxidative stress protection
Reported survival benefit in SM model
Quercetin showed lower protection; model-response context may differ significantly

Glycoside-Driven Aqueous Solubility for Hydrophilic Formulations

The presence of an 8-O-glucoside moiety fundamentally alters the physical processability of gossypin compared to its aglycone, gossypetin. While gossypetin is highly lipophilic and challenging to formulate in water-rich environments, gossypin demonstrates enhanced solubility in aqueous systems and polar organic solvents, achieving up to 25-30 mg/mL in DMF/DMSO and maintaining stability in aqueous buffers like DMF:PBS at 0.3 mg/mL. This structural modification allows gossypin to maintain its antioxidant activity in hydrophilic environments, such as food emulsions and aqueous delivery systems, where the aglycone would precipitate or lose uniform distribution [1].

Evidence DimensionAqueous processability and solvent solubility
Target Compound DataGossypin (Soluble in aqueous buffers; 25-30 mg/mL in polar organics)
Comparator Or BaselineGossypetin (Highly lipophilic, poor aqueous solubility)
Quantified DifferenceSignificant enhancement in hydrophilic matrix compatibility and aqueous assay stability
ConditionsAqueous buffer systems and food emulsion models

Enables the formulation of high-concentration antioxidant solutions in aqueous or emulsion-based systems without precipitation.

Survival protection vs. quercetin
Head-to-head
6.7-fold protection (quercetin: 4.7-fold)
Supports oxidative stress model screening
In vivo SM mouse model, 200 mg/kg i.p.

Superior In Vivo Cytoprotection Compared to Benchmark Quercetin

In comparative in vivo models of severe oxidative stress and systemic chemical toxicity (sulfur mustard exposure), gossypin significantly outperforms the common flavonoid benchmark, quercetin. Gossypin achieved a 6.7-fold protection index against lethality, whereas quercetin provided only a 4.7-fold protection index, and standard tocopherol acetate (Vitamin E) failed to provide meaningful protection (0.7-fold). Furthermore, gossypin specifically preserved critical oxidative stress enzymes, such as glutathione peroxidase, demonstrating a higher capacity to mitigate systemic tissue damage [1].

Evidence DimensionIn vivo protection index against chemical lethality
Target Compound DataGossypin (6.7-fold protection index)
Comparator Or BaselineQuercetin (4.7-fold protection index); Tocopherol acetate (0.7-fold)
Quantified Difference42.5% higher protection index than quercetin
ConditionsIn vivo murine model of systemic sulfur mustard toxicity

Justifies the procurement of gossypin over cheaper quercetin for advanced cytoprotectant, radioprotectant, and antidote research.

COX-2/COX-1 selectivity
Reported
IC₅₀ ratio = 0.14
Supports COX-2 selective inhibition studies
Comparable to procumbentin (0.11)

Targeted Kinase Inhibition Profile for Oncology Research

Beyond generic free-radical scavenging, gossypin functions as a specific targeted kinase inhibitor, providing a distinct mechanism of action for oncology applications. In cell-free assays using human enzymes, gossypin inhibits Aurora B kinase with an IC50 of 11.07 µM, and also inhibits Aurora A kinase and p90 ribosomal S6 kinase 2 (RSK2) at 20 µM. This specific binding profile induces cell cycle arrest at the G2/M phase and triggers apoptosis in gastric cancer cell lines, distinguishing its utility from non-specific polyphenols that lack defined kinase affinity .

Evidence DimensionKinase inhibition (IC50)
Target Compound DataGossypin (Aurora B Kinase IC50 = 11.07 µM; RSK2 IC50 = 20 µM)
Comparator Or BaselineGeneric antioxidant flavonoids (Lack specific Aurora B/RSK2 targeting)
Quantified DifferenceTargeted micromolar affinity for specific mitotic and ribosomal kinases
ConditionsCell-free human enzyme assays and gastric cancer cell models

Provides a defined mechanism of action for researchers screening for novel anti-cancer therapeutics targeting the Aurora kinase family.

Reducing capacity vs. analogs
Reported
FRAP TEAC 126.28 mM/g (gossypetin 155.24, hibifolin 94.67)
Supports antioxidant mechanism differentiation
DPPH scavenging also measured

Robust Reducing Power via Single-Electron Transfer

While the 8-O-glucoside substitution in gossypin sterically hinders direct hydrogen atom donation slightly compared to its aglycone, gossypin retains a highly robust reducing power. It demonstrates a Trolox Equivalent Antioxidant Capacity (TEAC) of 126.28 mM/g for reducing power, allowing it to effectively participate in single-electron transfer mechanisms. This makes it highly effective for neutralizing reactive oxygen species in environments where its superior solubility gives it a kinetic advantage over the aglycone, and it outperforms related glucuronide derivatives like hibifolin (TEAC = 94.67 mM/g) [1].

Evidence DimensionReducing power (TEAC)
Target Compound DataGossypin (TEAC = 126.28 mM/g)
Comparator Or BaselineHibifolin (TEAC = 94.67 mM/g)
Quantified Difference33.3% higher reducing power than related glucuronide hibifolin
ConditionsFerric reducing antioxidant power (FRAP) / TEAC assays

Ensures that the compound maintains high antioxidant efficacy via electron donation even when formulated in complex, water-rich matrices.

NF-κB inhibition divergence
Data to verify
Inhibits NF-κB activation (gossypetin: does not)
Pathway-specific research context
Class-level inference; source-specific review
Acute lung injury model
Head-to-head
Attenuated oxidative damage; comparable to dexamethasone
Supports lung injury model research
Rat oleic acid model, 10–20 mg/kg
RANKL osteoclastogenesis
Reported
Significant inhibition at 5 µM in RAW 264.7 cells
Supports bone resorption pathway studies
In vitro RANKL-induced model

Aqueous Antioxidant Formulations (Food, Beverage, and Cosmetics)

Leveraging its 8-O-glucoside-driven solubility and robust TEAC reducing power, gossypin provides a structurally stable antioxidant for formulating hydrophilic emulsions, where lipophilic aglycones like gossypetin precipitate [1].

Cytoprotectant and Antidote Development

Utilizing its 6.7-fold protection index against systemic chemical toxicity, gossypin serves as a quantitatively validated active ingredient for developing countermeasures against severe oxidative stress, outperforming standard quercetin and Vitamin E [2].

Targeted Oncology Drug Discovery

Acting as a lead compound or reference standard in high-throughput screening assays targeting Aurora B kinase and RSK2, particularly in gastric cancer and melanoma models where specific cell cycle arrest is required .

NF-κB Pathway Modulation and Osteoclastogenesis Studies

Serving as a highly soluble, potent inhibitor of RANKL-induced osteoclastogenesis and inflammatory cytokine production in cellular assays, providing more reliable dosing in aqueous media than non-glycosylated analogs .

Application Fit Matrix

Application
Selection Property
Validation Focus
Acute lung injury model studies
Oxidative stress and inflammation endpoint review
Cytoprotection and cytokine modulation profiles
COX-2 enzyme inhibition assays
COX-2/COX-1 selectivity context
Inflammatory mediator profiling
Antioxidant mechanism SAR studies
Flavonoid glycoside reducing capacity
FRAP and radical scavenging assay comparison
NF-κB pathway cancer biology research
NF-κB activation inhibition context
Downstream apoptosis and invasion endpoint analysis

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

480.09039069 Da

Monoisotopic Mass

480.09039069 Da

Heavy Atom Count

34

UNII

A3Q367XWX9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

652-78-8

Wikipedia

Gossypin

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